molecular formula C22H29FO5 B585286 (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid CAS No. 50764-02-8

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid

Cat. No.: B585286
CAS No.: 50764-02-8
M. Wt: 392.467
InChI Key: ZYKVIEIIBMZQOC-MCYIGWNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (11β,16α,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid (CAS: 50764-02-8) is a synthetic glucocorticoid derivative characterized by a 21-oic acid group, 9-fluoro substitution, and 16α-methyl configuration . These structural features are critical for modulating receptor affinity, pharmacokinetics, and therapeutic efficacy. This article compares its chemical and pharmacological properties with structurally related steroids, focusing on substitutions at C9, C16, C17, C20, and C21.

Properties

IUPAC Name

(2S)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVIEIIBMZQOC-MCYIGWNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@@H](C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747802
Record name (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50764-02-8
Record name (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and other electrophilic reagents are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated, fluorinated, and oxidized derivatives, which can have different pharmacological properties.

Scientific Research Applications

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.

    Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. It inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pregnane skeleton (1,4-diene-3-one) common to anti-inflammatory steroids. Key differentiating features include:

  • C9 Fluorination : Enhances glucocorticoid receptor (GR) binding and metabolic stability .
  • C16α-Methyl : Reduces mineralocorticoid activity and prolongs half-life .
  • C20S Configuration and 20-Hydroxy : Rare in clinical steroids; may influence stereoselective interactions.
  • C21-Oic Acid : Replaces the typical 21-hydroxyl or ester groups, altering solubility and metabolism .

Comparison Table

Compound Name CAS Key Substituents Pharmacological Role Reference
Target Compound 50764-02-8 21-oic acid, 20S-OH, 9-F, 16α-CH₃ Investigational glucocorticoid
Dexamethasone 50-02-2 21-OH, 17α-OH, 9-F, 16α-CH₃ Clinical anti-inflammatory agent
Dexamethasone-Δ17,20 21-Aldehyde 6762-51-2 21-aldehyde, 9-F, 16α-CH₃ Synthetic intermediate/metabolite
9-Fluoro-11β,21-dihydroxy-16β-methyl-... (Impurity F) 382-67-2 21-OH, 17-keto, 9-F, 16β-CH₃ Dexamethasone degradation product
FP16CM (Antedrug) N/A 21-OH, 16α-carboxylate methyl ester, 9-F Topical anti-inflammatory agent

Pharmacological and Metabolic Differences

Receptor Binding and Potency

  • Dexamethasone : High GR affinity (20× hydrocortisone) due to 9-F and 16α-CH₃ . Lacks systemic side effects in antedrugs due to rapid ester hydrolysis .
  • Target Compound : The 21-oic acid may reduce GR binding compared to 21-hydroxyl analogs but improve local activity via enhanced tissue retention or altered metabolism .

Metabolic Stability and Excretion

  • 21-Oic Acid vs. However, ionization at physiological pH may limit membrane permeability.
  • C20 Hydroxylation : The 20S-OH group could introduce unique phase I/II metabolic pathways compared to 17α-OH or 17-keto analogs .

Toxicity and Impurity Profiles

  • Impurity F (CAS 382-67-2) : A 16β-methyl dexamethasone derivative with reduced potency, highlighting the importance of 16α stereochemistry .
  • Dexamethasone-21-Aldehyde : The aldehyde group at C21 may form reactive metabolites, whereas the target’s carboxylic acid is metabolically stable .

Biological Activity

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid, commonly referred to as a fluorinated steroid derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is part of a class of glucocorticoids and exhibits various biological activities that are crucial for its efficacy in clinical settings.

The compound's molecular formula is C22H29FO5C_{22}H_{29}FO_{5} with a molecular weight of approximately 392.47 g/mol. Its structural characteristics include a fluorine atom at the 9-position and hydroxyl groups at the 11 and 20 positions, which influence its biological activity.

PropertyValue
CAS Number50764-02-8
Molecular FormulaC22H29FO5
Molecular Weight392.468 g/mol
LogP2.6649
Polar Surface Area94.83 Ų

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. This compound demonstrates anti-inflammatory properties similar to those of dexamethasone, a well-known glucocorticoid.

Biological Activities

  • Anti-inflammatory Effects : Studies indicate that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Immunosuppressive Properties : It exhibits immunosuppressive effects by downregulating T-cell activation and proliferation.
  • Antiproliferative Activity : Research has shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.
  • Metabolic Effects : The compound influences glucose metabolism and may affect lipid profiles due to its steroidal nature.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response with maximum efficacy observed at higher doses.

Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound inhibited cell growth with an IC50 value comparable to dexamethasone. The mechanism was attributed to induction of apoptosis through the activation of caspase pathways.

Comparative Analysis with Other Steroidal Compounds

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityAnticancer Activity
(11b,16a,20S)-9-Fluoro-11,20-dihydroxy... AcidHighModerateModerate
DexamethasoneVery HighHighLow
PrednisoloneHighHighLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.